molecular formula C8H8O3 B019049 3-Hydroxy-2-methylbenzoic Acid CAS No. 603-80-5

3-Hydroxy-2-methylbenzoic Acid

Cat. No. B019049
CAS RN: 603-80-5
M. Wt: 152.15 g/mol
InChI Key: RIERSGULWXEJKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives involves various methods, including reactions starting from salicylic acid or other precursors. For instance, a study describes the synthesis of a light stabilizer, 3,3′-Methylene-bis[6-hydroxybenzoic acid], from salicylic acid and formaldehyde, using phosphoric acid as a catalyst, achieving a yield of over 89.4% and a purity of 97.6% (Gao Jian-rong, 2013).

Molecular Structure Analysis

Molecular structure analysis of hydroxybenzoic acids and their derivatives often employs techniques such as infrared spectroscopy, 1H NMR, and X-ray crystallography. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid was elucidated, revealing details about its molecular configuration and interactions (Wang, Nong, Li, Jing-ping, Pu, Yan-ling, 2007).

Chemical Reactions and Properties

Hydroxybenzoic acids participate in various chemical reactions, forming different products depending on the conditions. A mechanism for the formation of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave was suggested, delineating the possible steps involved in the degradation of one of the naphthalene rings to yield the benzenoid product (R. Sangaiah, G. Rao, 2013).

Physical Properties Analysis

The physical properties of hydroxybenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and stability of these compounds can be significantly influenced by the presence of functional groups and substitutions on the benzene ring.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other chemical species, and potential for forming polymers or complexes, are essential for understanding the behavior of hydroxybenzoic acid derivatives in different environments. Studies on metal complexes of cyclic hydroxamates, for example, reveal insights into the coordination behavior and stability of such compounds (Ahmed Alagha, L. Parthasarathi, Declan Gaynor, H. Müller‐Bunz, Z. Starikova, E. Farkas, E. O'Brien, M. Gil, K. Nolan, 2011).

Scientific Research Applications

  • Antibacterial Activity : A novel hybrid derivative of 3-Hydroxy Benzoic Acid has shown potential antibacterial activity, which can be beneficial in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

  • Pharmaceutical Applications : Schiff-base ligands prepared from synthesized 3-Formyl-2-hydroxy-5-methylbenzoic acid have promising prospects in pharmaceutical applications (Qing-xia, 2006).

  • Corrosion Inhibition : It effectively inhibits the corrosion of AISI 316L stainless steel in environmentally friendly aqueous pickling solutions (Narváez, Cano, & Bastidas, 2005).

  • Chemical Synthesis : It is formed from 3-aminonaphthalene-1,5-disulphonic acid by alkali fusion in an autoclave, indicating a possible mode of degradation of one of the naphthalene rings (Sangaiah & Rao, 2013).

  • Electronic Applications : Polyaniline doped with benzoic acid and substituted benzoic acids, including 3-Hydroxy-2-methylbenzoic Acid, exhibits high conductivity, making it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).

  • Vibrational Spectroscopy : Computational methods have accurately predicted the vibrational spectra and electronic properties of 4-hydroxy-3-methylbenzoic acid (Palanimurugan & Jeyavijayan, 2021).

  • Magnetic Properties : It influences the anisotropy of diamagnetic susceptibility in aromatic compounds, affecting their magnetic properties (Abdel-Kader, 1982).

  • Structural and Luminescent Properties : Different structural and photo-luminescent properties have been observed in compounds synthesized with 3-Methylbenzoic Acid (Xiang, 2011).

  • Adipogenesis and Toxicology : Certain parabens, structurally related to 3-Hydroxy-2-methylbenzoic Acid, have been shown to promote adipogenesis and adipose tissue development in mice, indicating potential health risks (Hu et al., 2013).

  • Biodegradation : Its metabolites, such as those from phenolic compounds, can be effectively biodegraded in contaminated groundwater using microbial fuel cells, aiding in situ bioremediation (Hedbávná, Rolfe, Huang, & Thornton, 2016).

Safety And Hazards

3-Hydroxy-2-methylbenzoic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-hydroxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIERSGULWXEJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291103
Record name 3-Hydroxy-2-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methylbenzoic Acid

CAS RN

603-80-5
Record name 603-80-5
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Record name 3-Hydroxy-2-methylbenzoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A one-necked 100 mL round-bottomed flask (magnetic stirring) was charged with 1.0 gram (6.6 mM) 3-amino-2-methylbenzoic acid. A warm mixture of 2.3 mL conc. sulfuric acid in 4.3 mL water was added to the flask, the resulting slurry was cooled below 15° C. in an ice bath, and 6.6 grams of ice was added. The reaction mixture was treated via subsurface addition with a solution of 0.6 gram (8.6 mM) sodium nitrite in 6.6 mL ice water with the reaction temperature maintained at 0–5° C. during the addition. After stirring at 0–5° C. for 30 min., a few crystals of urea were added to decompose the excess nitrite. The reaction mixture was then poured into a room temperature solution of 23.8 grams (102.3 mM) copper (II) nitrate hemipentahydrate in 200 mL water. With vigorous stirring, the reaction mixture was treated with 0.9 gram (6.0 mM) copper (I) oxide. The reaction mixture foamed and changed from turquoise blue to dark green in color. Reaction was left stirring for 30 min. The reaction mixture was extracted with diethyl ether (3×), and the organic extracts were combined. The organic extracts were concentrated to approximately one-fourth the original volume, then extracted with 25 mL 1N sodium hydroxide solution. The layers were separated, and the dark-red aqueous layer was acidified to pH=2 using 1N hydrochloric acid solution. The acidified aqueous layer was then extracted with diethyl ether (3×), and the ether extracts were combined, dried (MgSO4), and concentrated to yield a reddish-colored oil. Purification by flash chromatography on silica gel using a gradient of 0–7% methanol/methylene chloride afforded 0.39 grams (36%) of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
23.8 g
Type
catalyst
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Name
turquoise blue
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
6.6 g
Type
reactant
Reaction Step Six
Quantity
0.6 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
6.6 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
36%

Synthesis routes and methods II

Procedure details

Alternatively, the desired subtitled compound was prepared by adding 22.6 g (0.33 mol) of sodium nitrite in small portions to a cooled (-10° C.) solution of 45 g (0.30 mol) of 3-amino-2-methylbenzoic acid and 106 g (58 mL; 1.08 mol) of concentrated sulfuric acid in 400 mL of water, while maintaining the temperature below 7° C. The resultant reaction mixture was stirred for approximately 30 minutes at -10° C., poured into a solution of 240 mL of concentrated sulfuric acid in 1.2 L water, and then slowly heated to 80° C. (heavy gas evolution occurs between the temperatures of 40°-60° C.). When the gas evolution stopped, the reaction mixture was cooled to room temperature and the subtitled compound was extracted five times with ethyl acetate (600 mL). The combined organic phases were combined with 500 mL of an aqueous saturated sodium carbonate solution. The resultant layers were separated and the aqueous layer was acidified to pH 2 with concentrated hydrochloric acid. The titled compound was then extracted using ethyl acetate (500 mL) and the combined organic phases were washed with brine, dried over sodium sulfate, filtered and then concentrated under reduced pressure to provide a crude material. This material was purified using two recrystallizations from an ethyl acetate/chloroform mixture to provide 23.2 g of a light orange powder. Yield: 52%.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold (0° C.) suspension of 0.54 g (3.3 mmol) of 2-methyl-3-aminobenzoic acid in 5 mL of water containing 0.65 mL of concentrated sulfuric acid, was added 0.25 g (3.6 mmol) of solid sodium nitrite. After approximately 15 minutes the reaction mixture was poured into 20 mL of warm water containing 4 mL of concentrated sulfuric acid. The resultant reaction mixture was heated slowly to 90° C., resulting in gas evolution. After the gas evolution ceased, the solution was cooled to room temperature and extracted with ethyl acetate. The organic layers were combined, washed with 0.5N hydrochloric acid, dried and concentrated under reduced pressure. The crude residue was purified by rapid filtration through silica gel (eluent of 5% methanol in methylene chloride) to yield 350 mg of a white solid (m.p. 137°-138° C.).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods IV

Procedure details

Alternatively, the desired subtitled compound was prepared by adding 22.6 g (0.33 mol) of sodium nitrite in small portions to a cooled (-10° C.) solution of 45 g (0.30 mol) of 3-amino-2-methylbenzoic acid and 106 g (58 mL; 1.08 mol) of concentrated sulfuric acid in 400 mL of water, while maintaining the temperature below 7° C. The resultant reaction mixture was stirred for approximately 30 minutes at -10° C., poured into a solution of 240 mL of concentrated sulfuric acid in 1.2 L water, and then slowly heated to 80° C. (heavy gas evolution occurs between the temperatures of 40°-60° C.). When the gas evolution stopped, the reaction mixture was cooled to room temperature and the subtitled compound was extracted five times with ethyl acetate (600 mL). The combined organic phases were combined with 500 mL of an aqueous saturated sodium carbonate solution. The resultant layers were separated and the aqueous layer was acidified to pH 2 with concentrated hydrochloric acid. The titled compound was then extracted using ethyl acetate (500 mL) and the combined organic phases were washed with brine, dried over sodium sulfate, filtered and then concentrated under reduced pressure to provide a crude material. This material was purified using two recrystallizations from a ethyl acetate/chloroform mixture to provide 23.2 g of a light orange powder.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a cold (0° C.) suspension of 0.54 g (3.3 mmol) of 2-methyl-3-aminobenzoic acid in 5 mL of water containing 0.65 mL of concentrated sulfuric acid, was added 0.25 g (3.6 mmol} of solid sodium-nitrite. After approximately 15 minutes the reaction mixture was poured into 20 mL of warm water containing 4 mL of concentrated sulfuric acid. The resultant reaction mixture was heated slowly to 90° C., resulting in gas evolution. After the gas evolution ceased, the solution was cooled to room temperature and extracted with ethyl acetate. The organic layers were combined, washed with 0.5N hydrochloric acid, dried and concentrated under reduced pressure. The crude residue was purified by rapid filtration through silica gel (eluent of 5% methanol in methylene chloride) to yield 350 mg of a white solid (m.p. 137°-138° C.).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methylbenzoic Acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
80
Citations
JB Tyburski, AD Patterson, KW Krausz… - Radiation …, 2008 - meridian.allenpress.com
… A novel biological molecule, 3-hydroxy-2-methylbenzoic acid 3-O-sulfate was a biomarker of 3 … In addition, we found 3-hydroxy-2-methylbenzoic acid O-sulfate statistically significantly …
Number of citations: 182 meridian.allenpress.com
RE Dean, A Midgley, EN White… - Journal of the Chemical …, 1961 - pubs.rsc.org
… The route adopted for preparation of the 3-ethyl-2-methyl isomer required 3-hydroxy-2methylbenzoic acid as starting material. Fieser and Lothrop had obtained this acid by caustic …
Number of citations: 10 pubs.rsc.org
CA Bastos, CRB Gomes, MVN de Souza… - Journal of the Brazilian …, 2015 - SciELO Brasil
… A methodology for the simultaneous determination of nelfinavir mesylate and the impurities 3-hydroxy-2-methylbenzoic acid and (2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl) …
Number of citations: 3 www.scielo.br
E Takashiro, I Hayakawa, T Nitta, A Kasuya… - Bioorganic & medicinal …, 1999 - Elsevier
… 3-Hydroxy-2-methylbenzoic acid, 22 2,4-dimethyl-3-… 5-Fluoro-3-hydroxy-2-methylbenzoic acid 1 was synthesized … 187 mg of 5-fluoro-3-hydroxy-2-methylbenzoic acid (64%). H NMR (CD …
Number of citations: 50 www.sciencedirect.com
HM Abdel‐Rahman, NA El‐Koussi… - … der Pharmazie: An …, 2004 - Wiley Online Library
… 3-Hydroxy-2-methylbenzoic acid [16] … Acetylation of 3-hydroxy-2-methylbenzoic acid yielded 3-acetyloxy-2-methylbenzoic acid 6 (quantitative, mp 147J148C). …
Number of citations: 2 onlinelibrary.wiley.com
M Wang, X Pan, B Liu, H Zhang - Chinese Journal of Tissue Engineering …, 2013 - cjter.com
… The 3-hydroxy-2-methylbenzoic acid 3-O-sulfate level in urine samples was increased by … The 3-hydroxy-2-methylbenzoic acid 3-O-sulfate level in urine samples was increased by 2.5 …
Number of citations: 3 www.cjter.com
NN **ao, JP Gao, XL Cai, ZG She - Zhong yao cai= Zhongyaocai …, 2009 - europepmc.org
Methods The compounds were isolated by chromatographic technique. Their structures were identified by comprehensive physico-chemical properties and spectroscopic methods. …
Number of citations: 3 europepmc.org
RT Ruck, Q Chen, N Rivera, J Kong… - … Process Research & …, 2020 - ACS Publications
… To that end, we identified 3-hydroxy-2-methylbenzoic acid (5), known to be widely available on scale for $80/kilogram, as an ideal starting material for this synthetic sequence. Our …
Number of citations: 8 pubs.acs.org
S Yuan, Y Zhang, J Liu, Y Zhao, L Tan, J Liu, Q Wang… - Food chemistry, 2019 - Elsevier
Phenolic acids perform biological effects which are largely influenced by their binding to serum albumin. Therefore, investigating structure-affinity relationship of binding between …
Number of citations: 26 www.sciencedirect.com
S Wu, Y Zhang, F Ren, Y Qin, J Liu, J Liu, Q Wang… - Food chemistry, 2018 - Elsevier
In this study, 71 phenolic acids and their derivatives were used to investigate the structure–affinity relationship of β-lactoglobulin binding, and the effect of this interaction on antioxidant …
Number of citations: 54 www.sciencedirect.com

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